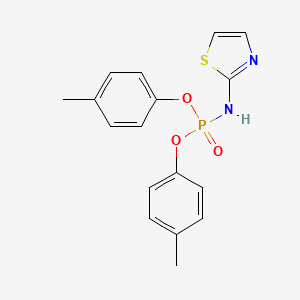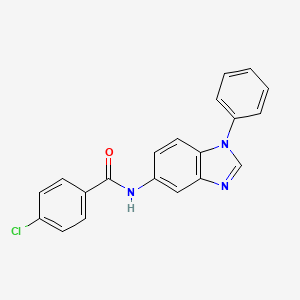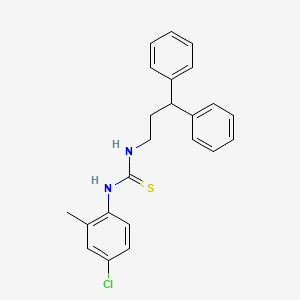![molecular formula C14H18N2O4S B4794644 dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate](/img/structure/B4794644.png)
dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate
Vue d'ensemble
Description
Dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate is a chemical compound that belongs to the class of isophthalates. It is also known as Prothioconazole and is used as a fungicide in agriculture. This compound has gained significant attention due to its broad-spectrum activity against various fungal pathogens.
Mécanisme D'action
The mechanism of action of dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate involves the inhibition of the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. The compound targets the CYP51 enzyme, which is responsible for the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates, which ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects:
Dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate has been found to have minimal toxicity to mammals. However, it can cause skin and eye irritation upon contact. The compound is rapidly metabolized and eliminated from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate in lab experiments is its broad-spectrum activity against various fungal pathogens. It is also relatively easy to synthesize and has a long shelf life. However, the compound can be expensive and may not be suitable for large-scale applications.
Orientations Futures
There are several future directions for the research on dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate. One of the areas of interest is the development of new formulations that can increase the efficacy of the compound. Another area of research is the study of the potential ecological impact of the compound on non-target organisms. Additionally, there is a need to explore the potential use of dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate in combination with other fungicides to improve disease control. Finally, there is a need to investigate the potential of this compound as a lead molecule for the development of new antifungal agents.
Conclusion:
Dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate is a promising antifungal compound that has shown broad-spectrum activity against various fungal pathogens. Its mechanism of action involves the inhibition of ergosterol biosynthesis, which ultimately leads to the death of the fungal cell. The compound has minimal toxicity to mammals and has been extensively studied for its potential use in agriculture. However, further research is needed to explore its potential use in combination with other fungicides and as a lead molecule for the development of new antifungal agents.
Applications De Recherche Scientifique
Dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate has been extensively studied for its antifungal activity. It has been found to be effective against a wide range of fungal pathogens, including Fusarium, Alternaria, and Botrytis. The compound has also shown promising results in controlling plant diseases caused by these fungi.
Propriétés
IUPAC Name |
dimethyl 5-(propylcarbamothioylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-4-5-15-14(21)16-11-7-9(12(17)19-2)6-10(8-11)13(18)20-3/h6-8H,4-5H2,1-3H3,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKVYAWKVYDWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(propylcarbamothioyl)amino]benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-dimethylphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4794564.png)
![2-amino-N-benzyl-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B4794567.png)
![({5-[2-(2-fluorobenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile](/img/structure/B4794575.png)


![8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4794602.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4794628.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B4794629.png)
![N-1,3-benzothiazol-2-yl-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4794631.png)
![5-(4-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4794632.png)
![9-methyl-3-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4794633.png)
![butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B4794638.png)

